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Compound of Interest

Compound Name: 5-Fluoro-2-nitroaniline

Cat. No.: B053378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and a nitro group to the aniline scaffold significantly influences the

molecule's biological activity, offering a rich area of exploration for therapeutic agents. This

guide provides a comparative overview of the biological effects of various fluorinated

nitroanilines, with a focus on their anticancer and antimicrobial properties. The data presented

is compiled from various studies and is intended to serve as a resource for further research and

development.

Anticancer Activity
N-substituted 2-nitroaniline derivatives have shown considerable cytotoxic effects against a

range of cancer cell lines. The potency of these compounds, as indicated by their half-maximal

inhibitory concentration (IC50) values, varies significantly with different substitutions on the N-

phenyl ring.[1]
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Compound ID N-Substituent
Cancer Cell
Line

IC50 (µM) Reference

1a 4-Methylphenyl HCT116 0.0059 [1]

1b

4-

(Dimethylamino)

phenyl

HCT116 8.7 [1]

2a 2,4-Dinitrophenyl UV4 (hypoxic)
Selectivity: 60-70

fold
[1]

3a
Pyrimidine

derivative
Mer Kinase 0.0185 [1]

3b
Pyrimidine

derivative
c-Met Kinase 0.0336 [1]

Anilinoquinazoline and anilinoquinoline derivatives, which can be synthesized from fluorinated

anilines, also exhibit significant anticancer activity.[2]
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Compound
ID

Target Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM) Reference

8a
A431

(Carcinoma)
2.62 Erlotinib >100 [2]

1f
HeLa

(Cervical)
>50 Gefitinib 17.12 [2]

BGC823 (Gastric) 3.21 Gefitinib 19.27 [2]

2i
HeLa

(Cervical)
7.15 Gefitinib 17.12 [2]

BGC823 (Gastric) 4.65 Gefitinib 19.27 [2]

10k A549 (Lung) 0.07 Afatinib 0.05 [2]

PC-3 (Prostate) 7.67 Afatinib 4.1 [2]

MCF-7 (Breast) 4.65 Afatinib 5.83 [2]

HeLa (Cervical) 4.83 Afatinib 6.81 [2]

4a
MDA-MB-231

(Breast)
0.88 - - [2]

Antimicrobial Activity
In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have

demonstrated potential as antimicrobial agents against various bacterial and fungal strains.[1]

Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC).

(Specific MIC values for fluorinated nitroanilines were not detailed in the provided search

results, but the source indicates their existence.)

Toxicity Profile
The toxicity of fluorinated nitroanilines is a critical aspect of their biological evaluation. For

instance, 4-Fluoro-3-nitroaniline has an oral LD50 of 1100 mg/kg in rats.[3] It is also known to

cause skin and serious eye irritation.[4][5] Ingestion may induce methemoglobinemia.[4][6]
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Compound Species
Route of
Administrat
ion

Toxicity
Metric

Value Reference

4-Fluoro-3-

nitroaniline
Rat Oral LD50 1100 mg/kg [3]

4-Fluoro-3-

nitroaniline
Rat Inhalation LC50

> 200,000

mg/m³/1hr
[6]

Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (fluorinated nitroanilines) and incubated for a specified period (e.g., 48 or 72

hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-

4 hours to allow for the formation of formazan crystals.

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured at

a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Methodology:

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for

bacteria, 28°C for 48 hours for fungi).[2]

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.[2]

Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are often attributed to their interaction with specific

cellular signaling pathways. For instance, some anilinoquinazoline and anilinoquinoline

derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), which are pivotal for tumor growth and angiogenesis.[2]

The nitro group in these compounds can also play a crucial role, particularly in the context of

bioreductive activation under the hypoxic conditions found in solid tumors.[1] This can lead to

the formation of cytotoxic reactive species.

The incorporation of fluorine can enhance the biological activity of these molecules through

various mechanisms, including increased metabolic stability, enhanced binding affinity to target
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enzymes, and altered electronic properties.[7][8] Fluorinated compounds can act as

competitive or non-competitive enzyme inhibitors.[7]
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Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by fluorinated nitroaniline

derivatives.
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Caption: Bioreductive activation of nitroanilines under hypoxic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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